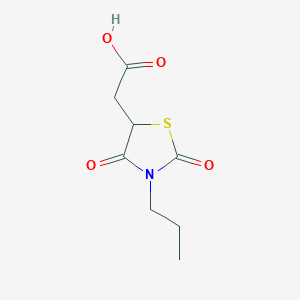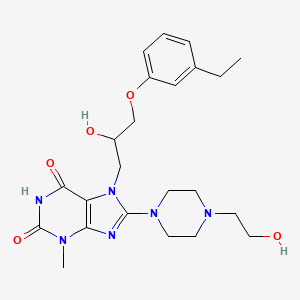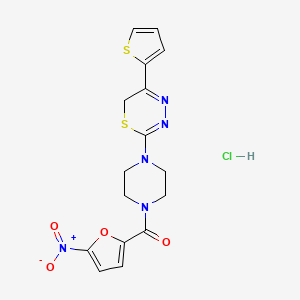
5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a multistep process and has been shown to exhibit significant biochemical and physiological effects.
Applications De Recherche Scientifique
5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anticancer properties and has been used in various cancer research studies. It has also been investigated for its antiviral properties and has been shown to inhibit the replication of certain viruses. Additionally, the compound has been studied for its potential use in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes involved in DNA replication and cell division. This leads to the inhibition of cancer cell growth and the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. It has also been shown to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine in lab experiments include its potent therapeutic effects and its ability to inhibit the activity of certain enzymes involved in DNA replication and cell division. However, the compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine. These include investigating its potential use in combination with other therapeutic agents, optimizing its synthesis method to increase yields and reduce toxicity, and further investigating its mechanism of action. Additionally, the compound has potential applications in the treatment of various neurological disorders, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 5-Fluoro-4-(3-methylbut-2-enoxy)pyrimidine is a multistep process that involves the reaction of 5-fluorouracil with 3-methylbut-2-en-1-ol in the presence of a catalyst. The resulting product is then subjected to various purification steps to obtain the final compound. The synthesis method has been optimized to produce high yields of the compound and has been used in various scientific research applications.
Propriétés
IUPAC Name |
5-fluoro-4-(3-methylbut-2-enoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-7(2)3-4-13-9-8(10)5-11-6-12-9/h3,5-6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNAVRJTIGRPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=NC=NC=C1F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate](/img/structure/B2535081.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2535082.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2535084.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2535088.png)
![7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2535089.png)
![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 5-bromofuran-2-carboxylate](/img/structure/B2535090.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2535093.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2535094.png)

![(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B2535097.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide](/img/structure/B2535101.png)